Cas no 334002-30-1 (2-Methyl-3-(5-propylthiophen-2-yl)propanoic acid)

2-Methyl-3-(5-propylthiophen-2-yl)propanoic acid is a thiophene-based carboxylic acid derivative with potential applications in pharmaceutical and organic synthesis. Its structure incorporates a propyl-substituted thiophene ring linked to a branched propanoic acid moiety, offering versatility as an intermediate in medicinal chemistry. The compound's unique steric and electronic properties may enhance binding affinity in drug design, particularly for targets requiring hydrophobic interactions. Its carboxylic acid functionality allows for further derivatization, enabling the synthesis of esters, amides, or other bioactive analogs. The propylthiophene group contributes to lipophilicity, which can influence pharmacokinetic properties. This compound is of interest for researchers developing novel therapeutic agents or studying structure-activity relationships in heterocyclic systems.
2-Methyl-3-(5-propylthiophen-2-yl)propanoic acid structure
334002-30-1 structure
商品名:2-Methyl-3-(5-propylthiophen-2-yl)propanoic acid
CAS番号:334002-30-1
MF:C11H16O2S
メガワット:212.308542251587
CID:5914341
PubChem ID:165687424

2-Methyl-3-(5-propylthiophen-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 334002-30-1
    • 2-methyl-3-(5-propylthiophen-2-yl)propanoic acid
    • EN300-1752149
    • 2-Methyl-3-(5-propylthiophen-2-yl)propanoic acid
    • インチ: 1S/C11H16O2S/c1-3-4-9-5-6-10(14-9)7-8(2)11(12)13/h5-6,8H,3-4,7H2,1-2H3,(H,12,13)
    • InChIKey: QAJZUGJZEMOZIF-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC=C1CC(C(=O)O)C)CCC

計算された属性

  • せいみつぶんしりょう: 212.08710092g/mol
  • どういたいしつりょう: 212.08710092g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 65.5Ų

2-Methyl-3-(5-propylthiophen-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1752149-0.25g
2-methyl-3-(5-propylthiophen-2-yl)propanoic acid
334002-30-1
0.25g
$1249.0 2023-09-20
Enamine
EN300-1752149-0.1g
2-methyl-3-(5-propylthiophen-2-yl)propanoic acid
334002-30-1
0.1g
$1195.0 2023-09-20
Enamine
EN300-1752149-10.0g
2-methyl-3-(5-propylthiophen-2-yl)propanoic acid
334002-30-1
10g
$5837.0 2023-06-03
Enamine
EN300-1752149-1.0g
2-methyl-3-(5-propylthiophen-2-yl)propanoic acid
334002-30-1
1g
$1357.0 2023-06-03
Enamine
EN300-1752149-5.0g
2-methyl-3-(5-propylthiophen-2-yl)propanoic acid
334002-30-1
5g
$3935.0 2023-06-03
Enamine
EN300-1752149-0.5g
2-methyl-3-(5-propylthiophen-2-yl)propanoic acid
334002-30-1
0.5g
$1302.0 2023-09-20
Enamine
EN300-1752149-2.5g
2-methyl-3-(5-propylthiophen-2-yl)propanoic acid
334002-30-1
2.5g
$2660.0 2023-09-20
Enamine
EN300-1752149-0.05g
2-methyl-3-(5-propylthiophen-2-yl)propanoic acid
334002-30-1
0.05g
$1140.0 2023-09-20
Enamine
EN300-1752149-1g
2-methyl-3-(5-propylthiophen-2-yl)propanoic acid
334002-30-1
1g
$1357.0 2023-09-20
Enamine
EN300-1752149-5g
2-methyl-3-(5-propylthiophen-2-yl)propanoic acid
334002-30-1
5g
$3935.0 2023-09-20

2-Methyl-3-(5-propylthiophen-2-yl)propanoic acid 関連文献

2-Methyl-3-(5-propylthiophen-2-yl)propanoic acidに関する追加情報

Introduction to 2-Methyl-3-(5-propylthiophen-2-yl)propanoic acid (CAS No. 334002-30-1) and Its Emerging Applications in Chemical Biology

2-Methyl-3-(5-propylthiophen-2-yl)propanoic acid, identified by the chemical formula C12H17NO2 and designated with the CAS number 334002-30-1, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiophene ring and propyl-substituted side chain, exhibits a unique combination of structural features that make it a promising candidate for various biological and chemical applications.

The compound belongs to the class of heterocyclic carboxylic acids, which are widely recognized for their diverse biological activities. The presence of a thiophene moiety in 2-methyl-3-(5-propylthiophen-2-yl)propanoic acid imparts specific electronic and steric properties, enabling it to interact with biological targets in a manner distinct from simpler aliphatic or aromatic carboxylic acids. This feature has been exploited in recent years to develop novel therapeutic agents and biochemical probes.

In the realm of drug discovery, 2-methyl-3-(5-propylthiophen-2-yl)propanoic acid has been investigated for its potential as a scaffold or intermediate in the synthesis of more complex molecules. The thiophene ring, known for its stability and ability to participate in various chemical reactions, provides a versatile platform for medicinal chemists to append additional functional groups. This flexibility has led to its incorporation into libraries of compounds screened for biological activity across multiple therapeutic areas.

Recent studies have highlighted the compound's relevance in the development of novel antimicrobial agents. The unique structural motif of 2-methyl-3-(5-propylthiophen-2-yl)propanoic acid has been shown to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, making it a valuable candidate for combating resistant strains of bacteria. Researchers have observed promising results in vitro, where the compound demonstrates efficacy against several Gram-positive and Gram-negative species.

The role of thiophene derivatives in medicinal chemistry cannot be overstated, as they have been successfully employed in the development of drugs targeting a wide range of diseases. The structural framework of 2-methyl-3-(5-propylthiophen-2-yl)propanoic acid aligns well with this trend, offering a balance between lipophilicity and solubility that is favorable for oral bioavailability. Furthermore, the compound's ability to engage with biological targets through multiple binding modes enhances its potential as a lead molecule in drug design.

Advances in computational chemistry have further accelerated the exploration of 2-methyl-3-(5-propylthiophen-2-yl)propanoic acid's pharmacological properties. Molecular docking simulations have revealed that this compound can interact with enzymes and receptors involved in inflammatory pathways, suggesting its utility in treating chronic inflammatory diseases. These computational insights have guided experimental efforts, leading to optimized derivatives with enhanced potency and selectivity.

The synthesis of 2-methyl-3-(5-propylthiophen-2-yl)propanoic acid presents an interesting challenge due to the need to introduce both the thiophene ring and the propyl-substituted side chain with high precision. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have enabled efficient access to this compound. These advances in synthetic chemistry have not only facilitated its production but also opened avenues for further structural diversification.

In conclusion, 2-methyl-3-(5-propylthiophen-2-yl)propanoic acid (CAS No. 334002-30-1) represents a compelling example of how structural complexity can be leveraged to develop molecules with significant biological relevance. Its unique combination of features makes it a valuable tool in chemical biology research and a promising candidate for future therapeutic applications. As our understanding of its properties continues to grow, so too will its potential contributions to medicine and biotechnology.

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